molecular formula C18H22O2 B12001518 1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene

1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene

Cat. No.: B12001518
M. Wt: 270.4 g/mol
InChI Key: LLMWVNKXPZXGLF-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene is an organic compound with the molecular formula C18H22O2 and a molecular weight of 270.375 g/mol . This compound is characterized by the presence of two dimethylphenoxy groups connected by an ethoxy bridge, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-dimethylphenoxy)ethoxy]-2,4-dimethylbenzene typically involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with another equivalent of 2,4-dimethylphenol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for electrophilic aromatic substitution typically involve the use of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituents used.

Scientific Research Applications

1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethoxy]-2,4-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its phenoxy groups may interact with active sites of enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethanone
  • 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethylphenoxy)ethanone
  • 2-[2-(2,5-Dimethylphenyl)ethyl]-1,4-dimethylbenzene
  • 2-[2-(2,5-Dimethylphenyl)ethenyl]-1,4-dimethylbenzene

Uniqueness

1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene is unique due to its specific arrangement of dimethylphenoxy groups connected by an ethoxy bridge. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

1-[2-(2,4-dimethylphenoxy)ethoxy]-2,4-dimethylbenzene

InChI

InChI=1S/C18H22O2/c1-13-5-7-17(15(3)11-13)19-9-10-20-18-8-6-14(2)12-16(18)4/h5-8,11-12H,9-10H2,1-4H3

InChI Key

LLMWVNKXPZXGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)C)C

Origin of Product

United States

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